Product packaging for Methyl 4-methylpiperidine-4-carboxylate(Cat. No.:CAS No. 892493-16-2)

Methyl 4-methylpiperidine-4-carboxylate

Cat. No.: B1424932
CAS No.: 892493-16-2
M. Wt: 157.21 g/mol
InChI Key: KMROKLMQVGAOMJ-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-4-carboxylate (CAS 892493-16-2) is a nitrogen-containing heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . As a key synthetic intermediate, it is used by researchers in the exploration and development of novel pharmacologically active compounds . This ester is a valuable precursor for the synthesis of more complex molecules, particularly those containing the piperidine scaffold which is a common structural motif in many active pharmaceutical ingredients [citation:7). When handling this material, researchers should observe standard safety precautions. It is recommended to use personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and to handle the compound only in a chemical fume hood . The material is harmful if inhaled, in contact with skin, or swallowed . In case of skin contact, wash immediately with copious amounts of water . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a component of diagnostic products. The information presented is for informational purposes and is based on available data, which may not be comprehensive. Researchers should consult the specific Material Safety Data Sheet (MSDS) for detailed safety and handling instructions before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1424932 Methyl 4-methylpiperidine-4-carboxylate CAS No. 892493-16-2

Properties

IUPAC Name

methyl 4-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMROKLMQVGAOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679769
Record name Methyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892493-16-2
Record name Methyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Methodology

a. Preparation of 4-Methyl-2-Pyridinecarboxylic Acid

  • Reaction: Hydrolysis of 4-methyl-2-cyanopiperidine under acidic conditions.
  • Conditions: Reflux with hydrochloric acid at approximately 100°C for 5 hours, followed by distillation and filtration to isolate the acid.

b. Conversion to Methyl 4-methylpiperidine-4-carboxylate

  • Esterification: The acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Reaction conditions: Reflux at controlled temperatures (~65°C) with continuous stirring.
  • Outcome: Formation of methyl ester intermediates, which are purified via solvent extraction and crystallization.

c. Alternative Route Using Cyanide Precursors

  • Hydrolysis of 4-methyl-2-cyanopiperidine: Under reflux with hydrochloric acid, yielding the corresponding carboxylic acid.
  • Subsequent esterification: As above, to produce this compound.

Data Table 1: Summary of Preparation Conditions

Step Starting Material Reagents Conditions Product Yield (%)
1 4-methyl-2-cyanopiperidine Hydrochloric acid Reflux at 100°C, 5h 4-methyl-2-piperidinecarboxylic acid 85-90
2 Acid Methanol, acid catalyst Reflux (~65°C) This compound 75-85

Synthesis via Hydrogenation and Functional Group Transformation

Catalytic Hydrogenation of 4-Methyl-2-Pyridine Carboxylic Acid

  • Reaction: Hydrogenation of the pyridine ring using palladium on carbon (Pd/C) as catalyst.
  • Conditions: Hydrogen atmosphere at 45–55°C under 2–3 bar pressure.
  • Outcome: Reduction of pyridine ring to piperidine derivative, followed by acid hydrolysis to yield the carboxylic acid.

Esterification of the Acid

  • Similar to the previous route, esterification with methanol yields the methyl ester.

Data Table 2: Hydrogenation Process Parameters

Step Catalyst Temperature Pressure Yield (%) Remarks
Hydrogenation Pd/C 45–55°C 2–3 bar 80-88 Complete ring reduction

Large-Scale Industrial Synthesis Considerations

Process Optimization

  • Continuous flow reactors are employed to improve reaction control, safety, and scalability.
  • Precise temperature, pressure, and reagent addition rates are maintained to maximize yield and purity.

Key Reaction Conditions

Parameter Typical Range Impact References
Reflux temperature 65–100°C Reaction rate ,
Reaction time 5–6 hours Conversion efficiency
Catalyst loading 5–10 mol% Catalyst efficiency

Summary of Key Findings

Aspect Details References
Raw materials 4-methyl-2-cyanopiperidine, 4-methyl-2-pyridinecarboxylic acid ,
Main reactions Hydrolysis, esterification, hydrogenation ,
Reaction conditions Acidic hydrolysis at ~100°C, esterification at ~65°C, hydrogenation at 45–55°C ,
Yields Generally 75–90% depending on process optimization ,

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    Methyl 4-methylpiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably argatroban, an anticoagulant used in the treatment of thrombotic disorders. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is used in percutaneous coronary interventions .
  • Biological Activity :
    The compound exhibits significant biological activity due to its nitrogen-containing structure, which allows it to interact effectively with biological systems. Research has shown that derivatives of this compound can act as thrombin inhibitors, contributing to their use in anticoagulation therapies .

Case Studies and Research Findings

  • Thrombin Inhibition Studies :
    Research has demonstrated that this compound derivatives show potent inhibition of thrombin activity, making them valuable in the development of new anticoagulants. These studies highlight the compound's potential in treating various cardiovascular conditions .
  • Comparative Analysis of Synthesis Routes :
    A study compared different synthetic routes for producing argatroban precursors, emphasizing the advantages of using this compound as a starting material due to its favorable reaction conditions and high yields .

Data Table: Comparison of Synthesis Methods

MethodStarting MaterialCatalystYield (%)Notes
Hydrogenation & Esterification4-Methyl-2-picolinic acidPalladium charcoalHighEfficient for industrial application
Grignard ReactionBromo-3-replacement-propyleneVariousModerateComplex operation
Direct ReductionPicoline derivativesRaney nickelHighCost-effective

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of local anesthetics, the compound acts as a precursor that undergoes further chemical modifications to produce the active anesthetic agent. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride

  • Structure : Ethyl ester derivative with a hydrochloride salt.
  • Molecular Formula: C9H17NO2·HCl (MW: 207.7) .
  • The hydrochloride salt improves crystallinity and aqueous solubility, making it favorable for pharmaceutical formulations .
  • Applications : Used in protein degradation studies and as a precursor for bioactive molecules.

Methyl 1-methylpiperidine-4-carboxylate

  • Structure : Methyl ester with a methyl group at the 1-position (instead of 4-position).
  • Molecular Formula: C8H15NO2 (CAS 1690-75-1) .
  • Reduced steric hindrance at the 4-position compared to Methyl 4-methylpiperidine-4-carboxylate.
  • Applications : Intermediate in synthesizing analgesics and CNS-targeting agents.

tert-Butyl 4-methylpiperidine-4-carboxylate

  • Structure : tert-Butyl ester with a 4-methyl group.
  • Molecular Formula: C11H21NO2 (purity: 95%) .
  • Key Differences :
    • The bulky tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions.
    • Lower solubility in polar solvents compared to methyl or ethyl esters.
  • Applications : Used in peptide mimetics and as a protective group in multi-step syntheses.

Methyl 1-benzylpiperidine-4-carboxylate

  • Structure : Benzyl group at the 1-position with a methyl ester.
  • Molecular Formula: C14H19NO2 (CAS 10315-06-7) .
  • Increased molecular weight and altered pharmacokinetics compared to non-aromatic analogs.
  • Applications : Explored in antimicrobial and antitumor agents due to its structural similarity to bioactive piperidine derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula CAS Number Purity Key Properties/Applications
This compound C8H15NO2 892493-16-2 ≥95% Pharmaceutical intermediate, rigid scaffold
Ethyl 4-methylpiperidine-4-carboxylate HCl C9H17NO2·HCl 225240-71-1 ≥98% Enhanced solubility, protein degradation studies
Methyl 1-methylpiperidine-4-carboxylate C8H15NO2 1690-75-1 97% CNS drug precursor, conformational flexibility
tert-Butyl 4-methylpiperidine-4-carboxylate C11H21NO2 N/A 95% Acid/base stability, peptide mimetics
Methyl 1-benzylpiperidine-4-carboxylate C14H19NO2 10315-06-7 N/A Antimicrobial/antitumor potential

Research Findings and Implications

  • Biological Activity : Piperidine carboxylates with aromatic substituents (e.g., benzyl) exhibit enhanced antibacterial and antitumor properties, likely due to improved target interaction .
  • Solubility and Stability : Hydrochloride salts (e.g., Ethyl 4-methylpiperidine-4-carboxylate HCl) offer better aqueous solubility, critical for drug delivery .
  • Synthetic Utility : Bulky esters like tert-butyl protect reactive groups during synthesis, enabling complex molecule assembly .

Biological Activity

Methyl 4-methylpiperidine-4-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Solubility : Slightly soluble in water, with better solubility in organic solvents .

1. Antimicrobial Properties

MMPC has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of piperidine, including MMPC, exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the piperidine ring enhances this activity, making it a candidate for further development as an antimicrobial drug .

2. Anticancer Activity

Research has shown that MMPC and its derivatives possess anticancer properties. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these compounds indicate potent activity, with modifications to the piperidine structure leading to improved efficacy .

CompoundCell LineIC₅₀ (µM)
MMPCMCF-729.1
MMPCA54915.3

3. Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that MMPC exhibits favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure. In vivo studies have demonstrated that derivatives maintain significant bioavailability and metabolic stability, making them suitable candidates for oral administration .

Case Study 1: Antitubercular Agents

MMPC has been utilized as a reactant in the synthesis of antitubercular agents. Its role in the development of aminopyrazine inhibitors highlights its potential in treating tuberculosis, a disease that remains a global health challenge. The synthesis involves C-2 arylation of piperidines through metal-catalyzed reactions .

Case Study 2: Selective Adenosine A2A Receptor Antagonists

Research into related compounds has identified their potential as selective antagonists at adenosine A2A receptors, which play critical roles in various physiological functions. These compounds could be beneficial in conditions such as acute myocardial ischemia and other cardiovascular diseases .

Q & A

Q. What are the common synthetic routes for Methyl 4-methylpiperidine-4-carboxylate, and what factors influence reaction yields?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-methylpiperidine-4-carboxylic acid with methyl chloride or methyl iodide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions . Alternatively, transesterification using methyl acetate and acid catalysis can yield the ester. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. Impurities from incomplete esterification or side reactions (e.g., N-methylation) can be mitigated via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the ester group (COOCH3_3) and piperidine ring substitution. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and torsional strain . Powder X-ray diffraction (PXRD) can assess phase purity, while IR spectroscopy verifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dried DCM) during handling. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential skin/eye irritation, as observed in structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can ring puckering coordinates be applied to analyze the conformational flexibility of this compound?

  • Methodological Answer : Cremer-Pople puckering parameters quantify non-planar distortions in the piperidine ring. Using crystallographic data, define the mean plane of the ring and calculate displacements (zj_j) of each atom perpendicular to this plane. Amplitude (q) and phase angle (φ) parameters differentiate chair, boat, or twist-boat conformations. Computational tools like Gaussian or ORCA can model energy minima for these conformers, validated against experimental data .

Q. How can researchers resolve contradictions in experimental data during the synthesis of this compound?

  • Methodological Answer : Contradictions (e.g., inconsistent yields or unexpected byproducts) require systematic troubleshooting:
  • Step 1 : Verify reagent purity via HPLC or GC-MS.
  • Step 2 : Optimize reaction conditions using Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent).
  • Step 3 : Characterize byproducts via LC-MS or high-resolution NMR. For example, N-methylation side products may form if excess methylating agent is used .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as nucleophilic/electrophilic sites on the piperidine ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., opioid receptors), while Molecular Dynamics (MD) simulations assess stability in aqueous or lipid environments .

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry principles:
  • Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate.
  • Use catalytic methods (e.g., lipase-catalyzed esterification) to reduce waste.
  • Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to minimize excess reagent use .

Q. What pharmacological assays are appropriate for assessing the bioactivity of this compound derivatives?

  • Methodological Answer :
  • In vitro : Radioligand binding assays (e.g., competitive displacement with [³H]-naloxone) evaluate affinity for opioid receptors.
  • In vivo : Tail-flick or hot-plate tests in rodent models measure analgesic efficacy.
  • Safety : HepG2 cell viability assays (MTT protocol) assess cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylpiperidine-4-carboxylate
Reactant of Route 2
Methyl 4-methylpiperidine-4-carboxylate

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